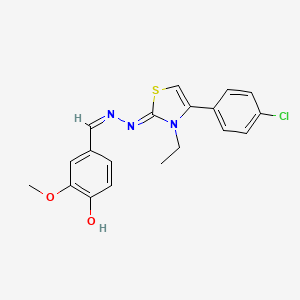
4-(allyloxy)-N-(2-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide
Descripción general
Descripción
4-(allyloxy)-N-(2-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide is a complex organic compound with intriguing structural features. This compound falls under the category of benzamides, which are widely studied in medicinal chemistry for their biological activities. The presence of diverse functional groups within its structure, such as allyloxy, chlorobenzyl, and dioxidotetrahydrothiophenyl, renders it capable of engaging in various chemical reactions and interactions with biological targets.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(allyloxy)-N-(2-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide typically involves multi-step organic reactions. The common synthetic route may include:
Alkylation Reaction: : Starting with a suitable precursor benzamide, an allyloxy group can be introduced via an alkylation reaction using allyl bromide in the presence of a base such as potassium carbonate.
Sulfonation: : The incorporation of the dioxidotetrahydrothiophenyl group involves a sulfonation step, utilizing reagents like tetrahydrothiophene-1,1-dioxide and a strong acid catalyst.
Industrial Production Methods
In industrial settings, the large-scale production of this compound might involve optimizing the reaction conditions to enhance yield and purity. Techniques such as continuous flow synthesis and microwave-assisted reactions could be employed to achieve efficient and scalable production.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, potentially altering its sulfur-containing dioxidotetrahydrothiophenyl moiety.
Reduction: : Reduction reactions may target the carbonyl group or other electrophilic sites within the molecule.
Substitution: : Nucleophilic or electrophilic substitution reactions can modify the allyloxy or chlorobenzyl groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents like potassium permanganate or hydrogen peroxide could be used.
Reduction: : Reducing agents such as lithium aluminum hydride or sodium borohydride are typical choices.
Substitution: : Halogenating agents or nucleophiles like sodium methoxide may be utilized under controlled conditions.
Major Products Formed
Depending on the reaction type, major products can vary from oxidized derivatives to reduced amides and substituted benzamide analogs.
Aplicaciones Científicas De Investigación
The compound 4-(allyloxy)-N-(2-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide has several applications across various fields:
Chemistry: : Used as an intermediate in organic synthesis and as a catalyst in some reactions.
Biology: : Investigated for its potential interactions with proteins and enzymes.
Medicine: : Explored for its pharmacological properties, including anti-inflammatory and anti-cancer activities.
Industry: : Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
Molecular Targets and Pathways
The compound’s mechanism of action involves binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. Its diverse functional groups enable interactions with various biomolecules, affecting pathways involved in inflammation, cell proliferation, and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
4-(methoxy)-N-(2-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide
4-(ethoxy)-N-(2-fluorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide
Highlighting Uniqueness
Compared to similar compounds, 4-(allyloxy)-N-(2-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide stands out due to its allyloxy functional group, which may enhance its reactivity and interaction with biological targets. The presence of the chlorobenzyl group also differentiates it, potentially imparting unique pharmacological properties.
There you go, a dive into the fascinating world of this compound! What do you think?
Propiedades
IUPAC Name |
N-[(2-chlorophenyl)methyl]-N-(1,1-dioxothiolan-3-yl)-4-prop-2-enoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClNO4S/c1-2-12-27-19-9-7-16(8-10-19)21(24)23(18-11-13-28(25,26)15-18)14-17-5-3-4-6-20(17)22/h2-10,18H,1,11-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNJDEPHJAADZPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)C(=O)N(CC2=CC=CC=C2Cl)C3CCS(=O)(=O)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{[3-(Dimethylamino)propyl]amino}-3-methyl-2-(prop-2-en-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B3407253.png)
![1-[(1-Phenylethyl)amino]-3-(propan-2-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B3407265.png)











methyl}quinolin-8-OL](/img/structure/B3407338.png)
